5-(5-Methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Overview
Description
5-Methylthiophene-2-boronic acid is a chemical compound with the molecular formula C5H7BO2S . It’s a white to light yellow powder .
Molecular Structure Analysis
The molecular weight of 5-Methylthiophene-2-boronic acid is 141.98 g/mol . The InChI Key is NRIYPIBRPGAWDD-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
5-Methylthiophene-2-boronic acid has a melting point of approximately 160°C (decomposition) . It’s soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Transformations
Research has been conducted on the synthesis and transformations of derivatives related to oxazole compounds. For instance, the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives has been explored, indicating the potential for chemical modifications and the introduction of various substituents into the oxazole ring for specific applications (Prokopenko et al., 2010).
Antimicrobial and Anticancer Applications
Compounds with similar structures have been evaluated for their biological activities, including antimicrobial and anticancer properties. A study synthesized 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, showcasing moderate to good antimicrobial activity, suggesting potential for the development of new antimicrobial agents (Babu et al., 2016).
Corrosion Inhibition
The efficiency of oxazole derivatives as corrosion inhibitors for mild steel in acidic media has been documented. This application highlights the potential of these compounds to provide protection against corrosion in industrial settings, offering insights into their practical applications beyond pharmaceuticals (Lagrenée et al., 2002).
Molecular Docking and Drug Design
Oxazole derivatives have also been subjected to molecular docking studies to evaluate their potential as anticancer and antimicrobial agents. Such studies contribute to the understanding of the interaction between these compounds and biological targets, aiding in the design of drugs with improved efficacy (Katariya et al., 2021).
Photophysical and Nonlinear Optical Properties
The photophysical and nonlinear optical properties of oxazole derivatives have been explored, indicating the potential of these compounds for applications in materials science, particularly in the development of optical materials with specific desired properties (Murthy et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-7(14-5)8-6(9(11)12)4-10-13-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVOLDGJHQQDBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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